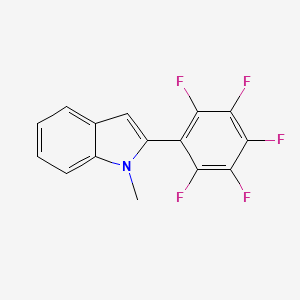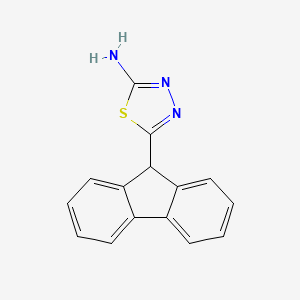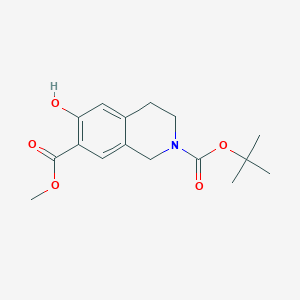
1-Methyl-2-(perfluorophenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(perfluorophenyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a perfluorophenyl group, imparts distinct chemical and physical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(perfluorophenyl)indole typically involves the reaction of 1-methylindole with a perfluorophenyl halide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 1-methylindole with perfluorophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(perfluorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
1-Methyl-2-(perfluorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its fluorinated phenyl group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
1-Methylindole: Lacks the perfluorophenyl group, resulting in different chemical properties and reactivity.
2-Phenylindole: Contains a phenyl group instead of a perfluorophenyl group, leading to variations in biological activity and applications.
1-Methyl-2-(trifluoromethyl)indole: Features a trifluoromethyl group, which imparts different electronic and steric effects compared to the perfluorophenyl group.
Uniqueness: 1-Methyl-2-(perfluorophenyl)indole is unique due to its perfluorophenyl group, which enhances its chemical stability, lipophilicity, and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H8F5N |
|---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)indole |
InChI |
InChI=1S/C15H8F5N/c1-21-8-5-3-2-4-7(8)6-9(21)10-11(16)13(18)15(20)14(19)12(10)17/h2-6H,1H3 |
InChI Key |
BEFICOOKQUSSEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)




![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)





